molecular formula C10H13N3 B3224739 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine CAS No. 1236861-93-0

2-(Azetidin-3-yl)-5-cyclopropylpyrimidine

Cat. No. B3224739
CAS RN: 1236861-93-0
M. Wt: 175.23
InChI Key: MMJBMCLTMMPAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine consists of a pyrimidine ring fused with an azetidine ring and a cyclopropyl group. The arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the azetidine and pyrimidine moieties. Investigating its reactivity and potential functional group modifications is crucial for understanding its behavior .


Physical And Chemical Properties Analysis

  • Physical Form : The compound exists as a solid or oil, depending on its specific form .

Mechanism of Action

The specific biological mechanism of action for 2-(Azetidin-3-yl)-5-cyclopropylpyrimidine depends on its intended use. It could act as a potential drug candidate, enzyme inhibitor, or receptor modulator. Further studies are needed to elucidate its precise mode of action .

Safety and Hazards

  • Hazard Statements : The compound may pose risks to health (e.g., skin and eye irritation). Refer to the Material Safety Data Sheet (MSDS) for detailed hazard information .

properties

IUPAC Name

2-(azetidin-3-yl)-5-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7(1)8-5-12-10(13-6-8)9-3-11-4-9/h5-7,9,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJBMCLTMMPAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N=C2)C3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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